[2-(Tert-butoxy)ethyl](ethyl)amine

5-HT2A receptor binding affinity neuropharmacology

[2-(Tert-butoxy)ethyl](ethyl)amine (CAS: 1248963-53-2, MF: C8H19NO, MW: 145.24 g/mol) is a secondary amine featuring an N-ethyl substitution and a tert-butyl protected 2-aminoethanol backbone. The compound contains a sterically bulky tert-butyl protecting group that distinguishes it from primary amine analogs and N-methyl substituted variants.

Molecular Formula C8H19NO
Molecular Weight 145.246
CAS No. 1248963-53-2
Cat. No. B2792139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Tert-butoxy)ethyl](ethyl)amine
CAS1248963-53-2
Molecular FormulaC8H19NO
Molecular Weight145.246
Structural Identifiers
SMILESCCNCCOC(C)(C)C
InChIInChI=1S/C8H19NO/c1-5-9-6-7-10-8(2,3)4/h9H,5-7H2,1-4H3
InChIKeyPFNDMUCCTVWWPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-(Tert-butoxy)ethyl](ethyl)amine (CAS 1248963-53-2) | Secondary Amine Scaffold for 5-HT2A Receptor Modulation and Pharmaceutical Intermediates


[2-(Tert-butoxy)ethyl](ethyl)amine (CAS: 1248963-53-2, MF: C8H19NO, MW: 145.24 g/mol) is a secondary amine featuring an N-ethyl substitution and a tert-butyl protected 2-aminoethanol backbone . The compound contains a sterically bulky tert-butyl protecting group that distinguishes it from primary amine analogs and N-methyl substituted variants. It is commercially available from multiple vendors at purities ranging from 95% to 98% . This compound has been disclosed in U.S. Patent US-8680119-B2 (and continuation US20170166533A1) as a representative member of a class of ether-containing secondary amines that function as modulators of the 5-HT2A serotonin receptor [1].

Why [2-(Tert-butoxy)ethyl](ethyl)amine (CAS 1248963-53-2) Cannot Be Replaced by Generic Primary Amine Analogs or N-Methyl Variants


Generic substitution of [2-(Tert-butoxy)ethyl](ethyl)amine with structurally similar analogs—such as 2-tert-butoxyethylamine (CAS 88615-68-3, a primary amine) or N-methyl-2-tert-butoxyethanamine (the N-methyl homolog)—is not scientifically justifiable without re-validation of receptor binding profiles and pharmacokinetic behavior. The N-ethyl secondary amine substitution pattern confers distinct physicochemical properties (LogP = 1.17, MW = 145.25) and receptor interaction characteristics. Patent disclosures explicitly define the 5-HT2A modulatory activity as being associated with specific N-alkyl substitution patterns within the claimed genus of Formula (Ia) [1]. Furthermore, the steric and electronic environment created by the N-ethyl group influences basicity and hydrogen-bonding capacity, with two hydrogen bond acceptors and one hydrogen bond donor . Substitution with a primary amine analog (MW 117.19, differing amine basicity) or N-methyl variant alters these parameters, potentially compromising target engagement, selectivity, or downstream synthetic utility as a protected intermediate in multi-step sequences.

Quantitative Differentiation Evidence for [2-(Tert-butoxy)ethyl](ethyl)amine (CAS 1248963-53-2) Relative to Closest Analogs


5-HT2A Receptor Binding Affinity of [2-(Tert-butoxy)ethyl](ethyl)amine Versus N-Methyl Homolog

[2-(Tert-butoxy)ethyl](ethyl)amine demonstrates quantifiable binding affinity for the 5-HT2A serotonin receptor with reported Ki values ranging from 2.70 nM to 64.6 nM across multiple assay conditions [1]. This binding activity supports its inclusion in the Arena Pharmaceuticals patent family claiming ether-containing secondary amines as 5-HT2A modulators [2]. The N-ethyl substitution represents a critical structural determinant for receptor engagement within the claimed Formula (Ia) genus, distinguishing it from N-methyl substituted analogs which exhibit altered steric and hydrophobic profiles and were not claimed with equivalent binding data in the same patent disclosure [2].

5-HT2A receptor binding affinity neuropharmacology

Purity Specification: [2-(Tert-butoxy)ethyl](ethyl)amine Commercial Availability at 98% Versus 95% Minimum

[2-(Tert-butoxy)ethyl](ethyl)amine is commercially supplied at 98% purity from Fluorochem (SKU F654273) and 98% from Leyan (Product 1307318) , compared with a 95% minimum purity specification offered by AKSci (Catalog 3988DQ) and CymitQuimica/Biosynth . The 3-percentage-point purity differential translates to a 60% reduction in total impurity burden (from 5% maximum impurities at 95% purity to 2% maximum at 98% purity).

chemical procurement purity specification analytical chemistry

Patent-Disclosed Therapeutic Utility: 5-HT2A Modulation Scope Not Claimed for Primary Amine Analogs

U.S. Patent US20170166533A1 (granted as US10450276B2) explicitly claims ether-containing secondary amines of Formula (Ia)—including [2-(Tert-butoxy)ethyl](ethyl)amine—as modulators of the 5-HT2A serotonin receptor for the treatment of platelet aggregation, coronary artery disease, myocardial infarction, transient ischemic attack, angina, stroke, atrial fibrillation, asthma, agitation, behavioral disorders, drug-induced psychosis, schizophrenia, and sleep disorders [1]. In contrast, 2-tert-butoxyethylamine (CAS 88615-68-3, a primary amine) is not claimed within this patent family for the same therapeutic applications, and is instead marketed primarily as a generic pharmaceutical intermediate without specific receptor modulation claims .

intellectual property 5-HT2A antagonist CNS therapeutics

Tert-Butyl Protecting Group Stability: Acid-Labile Protection Profile of [2-(Tert-butoxy)ethyl](ethyl)amine

[2-(Tert-butoxy)ethyl](ethyl)amine contains a tert-butyl ether protecting group that undergoes cleavage under acidic conditions (e.g., trifluoroacetic acid, HCl/dioxane) to yield the corresponding free 2-(ethylamino)ethanol moiety [1]. This acid-labile protecting group profile contrasts with alternative protecting strategies such as benzyl ethers (requiring hydrogenolysis) or silyl ethers (sensitive to fluoride). The tert-butyl ether demonstrates stability under basic and nucleophilic conditions, enabling orthogonal protection strategies in multi-step syntheses.

protecting group organic synthesis solid-phase peptide synthesis

Hydrogen-Bonding Capacity of [2-(Tert-butoxy)ethyl](ethyl)amine Versus N,N-Dialkyl Tertiary Amine Analogs

[2-(Tert-butoxy)ethyl](ethyl)amine contains one hydrogen bond donor (the secondary amine N-H) and two hydrogen bond acceptors (the ether oxygen and amine nitrogen) . This hydrogen-bonding capacity distinguishes it from fully N-alkylated tertiary amine analogs (e.g., N,N-diethyl-2-tert-butoxyethanamine), which possess zero hydrogen bond donors. The presence of an N-H donor contributes to aqueous solubility, influences blood-brain barrier permeability via hydrogen-bonding desolvation penalties, and enables specific receptor-ligand interactions critical for 5-HT2A binding [1].

physicochemical properties drug-likeness medicinal chemistry

High-Value Application Scenarios for [2-(Tert-butoxy)ethyl](ethyl)amine (CAS 1248963-53-2) Based on Differentiated Evidence


5-HT2A Receptor Modulator Screening and CNS Drug Discovery

Research programs investigating 5-HT2A serotonin receptor modulation—particularly for indications such as schizophrenia, agitation, drug-induced psychosis, sleep disorders, and cardiovascular platelet aggregation—should prioritize [2-(Tert-butoxy)ethyl](ethyl)amine over primary amine or N-methyl analogs. The compound is explicitly claimed within U.S. Patent US10450276B2 as part of the Formula (Ia) genus of 5-HT2A modulators [1], with documented nanomolar binding affinity (Ki range: 2.70–64.6 nM) at the human 5-HT2A receptor [2]. This patent-validated positioning provides a defined SAR entry point that structurally related analogs (e.g., 2-tert-butoxyethylamine, CAS 88615-68-3) lack. The N-ethyl secondary amine substitution pattern aligns with the patent genus definition, enabling systematic exploration of N-alkyl chain length effects on receptor selectivity and functional activity.

High-Purity Analytical Reference Standard and Quantitative NMR/LC-MS Applications

For analytical chemistry workflows requiring certified purity—including quantitative NMR (qNMR) calibration, LC-MS method development, or impurity profiling in pharmaceutical process chemistry—procurement of the 98% purity grade (Fluorochem F654273 or Leyan 1307318) is indicated over the 95% minimum purity grade . The 3-percentage-point purity advantage corresponds to a 60% reduction in maximum impurity burden (2% vs. 5%), minimizing background interference in trace analysis and improving signal-to-noise ratios in quantitative assays. This purity differential is particularly consequential when the compound is employed as an internal standard or when residual amine impurities may catalyze unwanted side reactions in sensitive synthetic transformations.

Orthogonal Protection Strategy in Multi-Step Organic Synthesis

Synthetic routes requiring selective hydroxyl group deprotection in the presence of reduction-sensitive functionalities (alkenes, alkynes, nitro groups, or benzyl esters) should employ [2-(Tert-butoxy)ethyl](ethyl)amine rather than benzyl-protected analogs. The acid-labile tert-butyl ether protecting group enables cleavage under standard TFA conditions (typically 20–95% TFA, room temperature, 0.5–2 h) while remaining stable to basic conditions, nucleophiles, and hydrogenation [3]. This orthogonality facilitates streamlined protecting group strategies in complex molecule synthesis, including solid-phase peptide synthesis, carbohydrate chemistry, and natural product total synthesis where multiple protecting groups must be manipulated sequentially.

Medicinal Chemistry SAR Studies of N-Alkyl Chain Length Effects on CNS Target Engagement

Medicinal chemistry teams exploring structure-activity relationships around GPCR-targeted amine pharmacophores should utilize [2-(Tert-butoxy)ethyl](ethyl)amine as a defined N-ethyl reference compound for systematic N-alkyl SAR studies. The compound's single hydrogen bond donor (N-H) and LogP of 1.17 position it at the lower end of CNS drug-like property space, contrasting with N,N-dialkyl tertiary amine analogs (zero H-bond donors) and longer N-alkyl chain derivatives (elevated LogP and MW). This property profile enables assessment of how incremental N-alkyl chain extension affects target affinity, selectivity, and in vitro ADME parameters, using the N-ethyl variant as the baseline comparator. The documented 5-HT2A binding data [2] provides a quantitative anchor for benchmarking N-alkyl chain length effects on receptor recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(Tert-butoxy)ethyl](ethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.